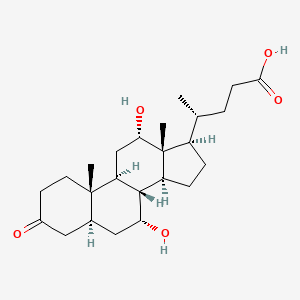

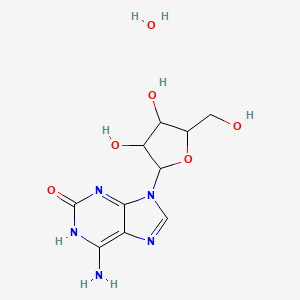

7alpha,12alpha-Dihydroxy-3-oxo-5alpha-cholan-24-oic Acid

Overview

Description

Synthesis Analysis

The synthesis of related bile acid compounds often involves complex chemical reactions starting from simpler bile acids or their derivatives. For instance, compounds with similar structures have been synthesized through methods like the Reformatsky reaction, acetalization, and condensation with coenzyme A, demonstrating the intricate steps required to introduce specific functional groups into the bile acid molecule (Kurosawa et al., 2001). These methods highlight the synthetic approaches towards modifying bile acid structures for various studies, including their biosynthesis and metabolism.

Molecular Structure Analysis

Structural analysis of bile acids reveals the importance of stereochemistry and functional groups in determining their chemical behavior. For example, the crystal structures of several oxo-cholic acids have been reported, showing how hydrogen bonding and molecular conformation influence their solid-state arrangements (Bertolasi et al., 2005). These studies provide insight into the molecular structure of bile acids, which is crucial for understanding their chemical properties and interactions.

Chemical Reactions and Properties

Bile acids undergo various chemical reactions, reflecting their complex behavior in biological systems. The chemical synthesis of bile acid derivatives often involves steps like oxyfunctionalization, dehydration, and stereoselective reduction (Iida et al., 2002). These reactions not only demonstrate the chemical versatility of bile acids but also their potential for modification, which is essential for their biological function and application in research.

Physical Properties Analysis

The physical properties of bile acids, such as solubility and crystallinity, are closely related to their molecular structure. The study of oxo-cholic acids has shown different supramolecular architectures in their crystal structures, influenced by hydrogen bonding and molecular conformations (Bertolasi et al., 2005). Understanding these physical properties is essential for elucidating the role of bile acids in biological systems and their application in medicine and research.

Scientific Research Applications

Synthesis and Metabolite Identification

One area of research involves the synthesis of 7alpha,12alpha-dihydroxy-3-oxo-5alpha-cholan-24-oic acid and related compounds for metabolite identification and analysis. Shalon and Elliott (1976) worked on the synthesis of similar bile acids to aid in identifying trihydroxy acidic metabolites derived from beta-sitosterol (Shalon & Elliott, 1976).

Crystal Structure Analysis

Research by Bertolasi et al. (2005) reported the crystal structures of six new crystals of oxo-cholic acids, including variants of 7alpha,12alpha-dihydroxy-3-oxo-5alpha-cholan-24-oic acid, demonstrating diverse supramolecular architectures and hydrogen bonding patterns (Bertolasi et al., 2005).

Biotransformation Studies

Kurosawa et al. (2001) synthesized coenzyme A esters of similar compounds for studying bile acid biosynthesis. These studies provide insights into the beta-oxidation processes in bile acid synthesis (Kurosawa et al., 2001).

Electrochemical Oxidation

Medici et al. (2001) described the regioselectivity in the anodic electrochemical oxidation of cholic acid, creating derivatives including 7alpha,12alpha-dihydroxy-3-oxo-5alpha-cholan-24-oic acid. This research contributes to understanding the chemical behavior of bile acids under electrochemical conditions (Medici et al., 2001).

Biochemical and Evolutionary Implications

Haslewood (1971) investigated bile salts in germ-free domestic fowl and pigs, identifying various cholan derivatives, aiding in the understanding of primary bile acids in animals and their evolutionary significance (Haslewood, 1971).

Blood-Brain Barrier Permeation Studies

Mikov et al. (2004) explored the efficacy of similar bile acids as blood-brain barrier permeators, indicating potential applications in enhancing drug delivery to the brain (Mikov et al., 2004).

properties

IUPAC Name |

(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKUSRBIIZNLHZ-DXTOHYNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7alpha,12alpha-Dihydroxy-3-oxo-5alpha-cholan-24-oic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)

![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B1139682.png)